molecular formula C11H12O4 B6198844 methyl 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate CAS No. 2728215-92-5

methyl 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate

Cat. No.: B6198844
CAS No.: 2728215-92-5
M. Wt: 208.2
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Description

Methyl 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate is an organic compound belonging to the class of benzopyrans It is characterized by a benzopyran ring system with a hydroxyl group at the 5-position and a carboxylate ester group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenolic compounds with acylating agents, followed by cyclization to form the benzopyran ring. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce dihydro derivatives .

Scientific Research Applications

Methyl 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound may also modulate various signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl and carboxylate ester groups makes it a versatile compound for various applications .

Properties

CAS No.

2728215-92-5

Molecular Formula

C11H12O4

Molecular Weight

208.2

Purity

95

Origin of Product

United States

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